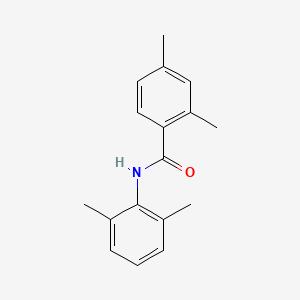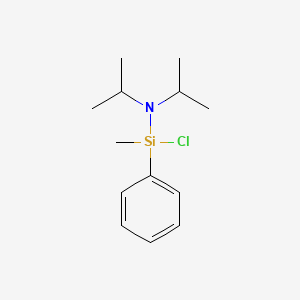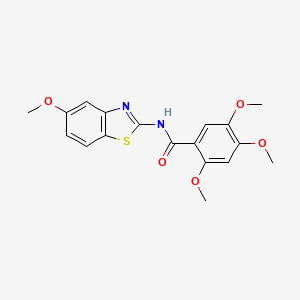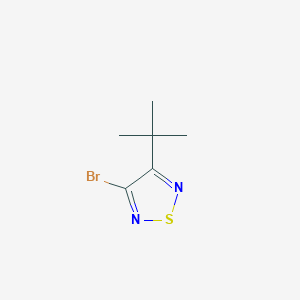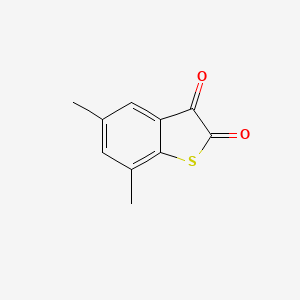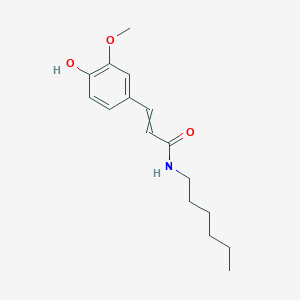![molecular formula C16H14N2O2 B12543174 [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] CAS No. 144817-18-5](/img/structure/B12543174.png)
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is a chemical compound characterized by its unique structure, which includes a diazenediyl group flanked by two 2-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] typically involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenediyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(E)-Diazenediyl]bis[(2-methylphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The pathways involved may include oxidative stress and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- [(E)-Diazenediyl]bis[(2-methylpentanenitrile)]
- [(E)-Diazenediyl]bis[(2-methylpropanamide)]
- [(E)-Diazenediyl]bis[(2-methylphenyl)methanone]
Uniqueness
[(E)-Diazenediyl]bis[(2-methylphenyl)methanone] is unique due to its specific structure and the presence of the diazenediyl group, which imparts distinctive chemical and biological properties
Propiedades
Número CAS |
144817-18-5 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylbenzoyl)iminobenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-3-5-9-13(11)15(19)17-18-16(20)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
UZQCRAQCJZRQDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)N=NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


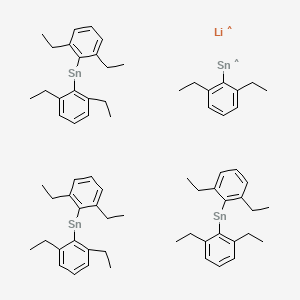
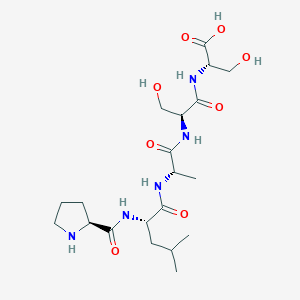


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
